5-chloro-3-cyano-N-cyclopropyl-4,6-dimethylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-cyano-N-cyclopropyl-4,6-dimethylpyridine-2-sulfonamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, cyano, cyclopropyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-cyano-N-cyclopropyl-4,6-dimethylpyridine-2-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridine ring, introduction of the cyano and chloro groups, and the attachment of the cyclopropyl and sulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-cyano-N-cyclopropyl-4,6-dimethylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
5-chloro-3-cyano-N-cyclopropyl-4,6-dimethylpyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-cyano-N-cyclopropyl-4,6-dimethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group may inhibit certain enzymes by mimicking the natural substrate, while the cyano and chloro groups can enhance binding affinity and specificity. The cyclopropyl group may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with sulfonamide, cyano, and chloro groups. Examples include:
- 5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide
- 5-chloro-3-cyano-N-methyl-4,6-dimethylpyridine-2-sulfonamide
Uniqueness
What sets 5-chloro-3-cyano-N-cyclopropyl-4,6-dimethylpyridine-2-sulfonamide apart is the presence of the cyclopropyl group, which can significantly influence its chemical and biological properties. This unique structural feature may enhance its stability, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C11H12ClN3O2S |
---|---|
Molecular Weight |
285.75 g/mol |
IUPAC Name |
5-chloro-3-cyano-N-cyclopropyl-4,6-dimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H12ClN3O2S/c1-6-9(5-13)11(14-7(2)10(6)12)18(16,17)15-8-3-4-8/h8,15H,3-4H2,1-2H3 |
InChI Key |
UEMWKBYBZOCVKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)NC2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.